2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide
Overview
Description
2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEPPA and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of CEPPA involves the modulation of the activity of certain receptors in the body, including the TRPA1 and TRPV1 receptors. These receptors are involved in the regulation of pain and inflammation in the body. CEPPA has been found to bind to these receptors and inhibit their activity, resulting in reduced pain and inflammation.
Biochemical and Physiological Effects:
CEPPA has been found to have significant biochemical and physiological effects on the body. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation. CEPPA has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of CEPPA for lab experiments is its high degree of purity, which allows for accurate and reliable results. CEPPA is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of CEPPA is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of CEPPA. One area of interest is the development of new drugs based on the structure of CEPPA for the treatment of chronic pain and inflammation. Another area of interest is the study of the potential use of CEPPA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEPPA and its potential applications in cancer therapy.
Scientific Research Applications
CEPPA has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. CEPPA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, CEPPA has been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
(Z)-2-cyano-3-[5-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-15-8-10-16(11-9-15)21-18(14-24-26-21)12-17(13-23)22(27)25-19-6-4-5-7-20(19)28-2/h4-12,14H,3H2,1-2H3,(H,24,26)(H,25,27)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDNLNNMVXOEFZ-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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